molecular formula C10H10N2O3 B8281024 1-(3-Nitrophenyl)cyclopropanecarboxamide

1-(3-Nitrophenyl)cyclopropanecarboxamide

Cat. No. B8281024
M. Wt: 206.20 g/mol
InChI Key: MNQJTFDCMDMQJE-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

Triethylsilane (7.75 ml, 48.5 mmol) was added dropwise to a suspension of 1-(3-nitrophenyl)cyclopropanecarboxamide (1 g, 4.85 mmol) and Pd/C (10%, 250 mg) in MeOH (20 ml). Resulting suspension was stirred at RT for 20 min. and filtered through celite. The filtrate was evaporated and triturated in hexane to obtain the crystals which were collected by filtration to afford the title compound (0.68 g).
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[N+:8]([C:11]1[CH:12]=[C:13]([C:17]2([C:20]([NH2:22])=[O:21])[CH2:19][CH2:18]2)[CH:14]=[CH:15][CH:16]=1)([O-])=O>CO.[Pd]>[NH2:8][C:11]1[CH:12]=[C:13]([C:17]2([C:20]([NH2:22])=[O:21])[CH2:19][CH2:18]2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
7.75 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1(CC1)C(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting suspension
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
triturated in hexane
CUSTOM
Type
CUSTOM
Details
to obtain the crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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